

Crystal Structure Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Imidazol-1-yl)phenol

Cat. No.: B155665

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the crystal structure determination of **4-(Imidazol-1-yl)phenol**. While a complete, publicly available single-crystal X-ray diffraction analysis for **4-(Imidazol-1-yl)phenol** has not been identified in prominent crystallographic databases, this document outlines the established experimental protocols for its synthesis, crystallization, and subsequent structural analysis. Furthermore, it details the compound's known role as a potent signal enhancer in horseradish peroxidase (HRP)–luminol chemiluminescence immunoassays, providing a mechanistic understanding of its application in drug discovery and diagnostics. This guide serves as a foundational resource for researchers engaged in the study of small molecule crystallography and its application in bioanalytical assays.

Introduction

4-(Imidazol-1-yl)phenol is a small organic molecule of significant interest due to its applications in bioanalytical chemistry. It is recognized as a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol chemiluminescence immunoassays. The determination of its three-dimensional atomic arrangement through crystal structure analysis is crucial for understanding its physicochemical properties, which in turn govern its function as an enhancer. This guide presents the theoretical and practical framework for such an analysis.

Physicochemical Properties

A summary of the known physicochemical properties of **4-(Imidazol-1-yl)phenol** is provided in Table 1. This data is essential for designing crystallization experiments and for the interpretation of analytical results.

Table 1: Physicochemical Properties of **4-(Imidazol-1-yl)phenol**

Property	Value	Reference
Molecular Formula	C ₉ H ₈ N ₂ O	[1][2]
Molecular Weight	160.17 g/mol	[1][2]
Melting Point	204-206 °C	[1][2]
Appearance	White to yellow powder/crystal	[3]
Boiling Point	350.7 °C at 760 mmHg	[3]
Density	1.2 g/cm ³	[3]
SMILES	<chem>Oc1ccc(cc1)-n2ccnc2</chem>	[1][2]
InChI Key	CYKCUAPYWQDIKR-UHFFFAOYSA-N	[1][2]

Experimental Protocols

Synthesis of 4-(Imidazol-1-yl)phenol via Ullmann Condensation

A common and effective method for the synthesis of **4-(Imidazol-1-yl)phenol** is the Ullmann condensation.[4][5] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine, in this case, imidazole.[5][6]

Materials:

- p-Bromoanisole
- Imidazole

- Copper catalyst (e.g., CuI)
- Base (e.g., K_2CO_3)
- Solvent (e.g., DMF, NMP)
- Boron tribromide (BBr_3)
- Dichloromethane (CH_2Cl_2)
- Methyl tert-butyl ether
- t-Butanol or ethanol for recrystallization

Procedure:

- Ullmann Reaction: In a reaction vessel, combine p-bromoanisole, imidazole, a copper catalyst, and a base in a high-boiling polar solvent. Heat the mixture, typically between 110-140 °C, for 6-15 hours.[\[4\]](#)
- Extraction: After the reaction is complete, cool the mixture and extract the product into an organic solvent. Wash the organic phase with saturated salt water, separate the layers, and dry the organic phase.
- Crystallization of Intermediate: Crystallize the intermediate product, 1-(4-methoxyphenyl)-1H-imidazole, from methyl tert-butyl ether.[\[4\]](#)
- Demethylation: Dissolve the intermediate in a suitable solvent like dichloromethane. Add boron tribromide (molar ratio of intermediate to BBr_3 typically 1:1.5 to 1:3) and stir at 20-30 °C for 6-12 hours.[\[4\]](#)
- Final Recrystallization: Quench the reaction and purify the final product, **4-(Imidazol-1-yl)phenol**, by recrystallization from t-butanol or ethanol to obtain a white solid.[\[4\]](#)

Single Crystal Growth

Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.[\[7\]](#) This often requires screening various crystallization conditions.

General Protocol:

- **Solvent Selection:** Dissolve the purified **4-(Imidazol-1-yl)phenol** in a minimal amount of a suitable solvent or solvent mixture at an elevated temperature. Potential solvents include ethanol, methanol, acetone, or mixtures with water.
- **Slow Evaporation:** Allow the solvent to evaporate slowly at room temperature. This is one of the simplest methods for growing crystals.
- **Slow Cooling:** Prepare a saturated solution at a higher temperature and allow it to cool down slowly to room temperature or below.
- **Vapor Diffusion:** Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution can induce crystallization.

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at the atomic level.^{[7][8][9]}

Workflow:

- **Crystal Mounting:** A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.
- **Data Collection:** The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a diffraction pattern from all possible orientations.
- **Structure Solution:** The collected diffraction data (intensities and positions of the diffracted beams) are processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map and refined against the experimental data. This iterative process adjusts atomic positions, and thermal

parameters to improve the agreement between the calculated and observed diffraction patterns.

Crystal Structure Data (Hypothetical)

As of the date of this publication, a complete crystal structure determination for **4-(Imidazol-1-yl)phenol** is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. For illustrative purposes, Table 2 presents a hypothetical set of crystallographic data that would be expected for a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for **4-(Imidazol-1-yl)phenol**

Parameter	Hypothetical Value
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	8.5
b (Å)	10.2
c (Å)	9.8
α (°)	90
β (°)	105
γ (°)	90
Volume (Å ³)	820
Z	4
Calculated density (g/cm ³)	1.30
R-factor (%)	< 5

Signaling Pathway and Mechanism of Action

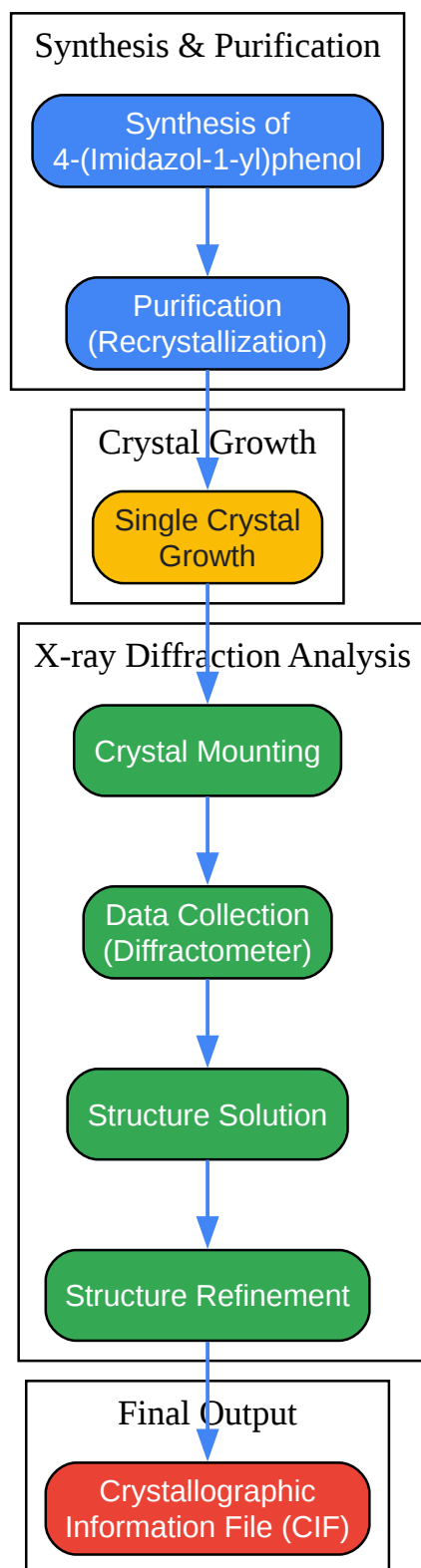
4-(Imidazol-1-yl)phenol is a known enhancer of the chemiluminescence reaction catalyzed by horseradish peroxidase (HRP) with luminol as the substrate.^[10] This property is widely

exploited in immunoassays such as ELISA and Western blotting.

The proposed mechanism involves the acceleration of the HRP enzyme turnover.^[11] Phenolic enhancers like **4-(Imidazol-1-yl)phenol** act as redox mediators. They react rapidly with the reactive intermediates of the peroxidase (compound I and compound II), and the resulting phenoxyl radicals, in turn, oxidize luminol.^[11] This leads to a more efficient generation of the excited-state 3-aminophthalate, which is responsible for light emission.^[12]

Visualizations

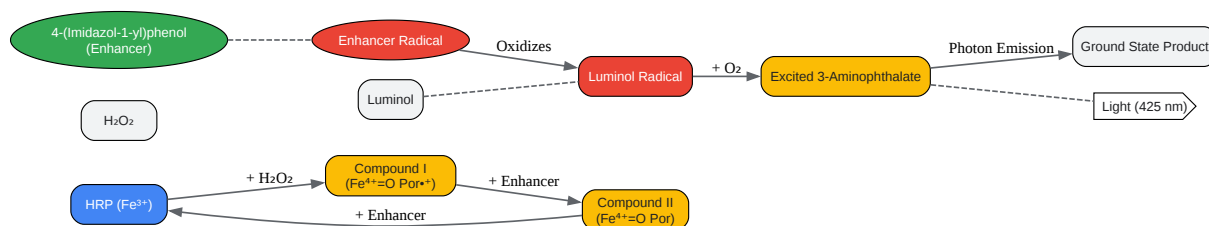
Experimental Workflow for Crystal Structure Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of **4-(Imidazol-1-yl)phenol**.

Enhanced HRP-Luminol Chemiluminescence Pathway



[Click to download full resolution via product page](#)

Caption: Role of **4-(Imidazol-1-yl)phenol** as an enhancer in the HRP-catalyzed luminol chemiluminescence reaction.

Conclusion

While the definitive crystal structure of **4-(Imidazol-1-yl)phenol** remains to be publicly reported, this guide provides the essential theoretical and practical framework for its determination. The outlined protocols for synthesis and single-crystal X-ray diffraction are based on established methodologies for similar small organic molecules. A clear understanding of its role as an enhancer in HRP-luminol chemiluminescence, as depicted in the signaling pathway, is vital for its application in developing sensitive bioanalytical assays. This document serves as a valuable resource for researchers aiming to characterize this and similar compounds, bridging the gap between synthesis, structural analysis, and functional application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Imidazol-1-yl)phenol 97 10041-02-8 [sigmaaldrich.com]
- 2. 4-(Imidazol-1-yl)phenol 97 10041-02-8 [sigmaaldrich.com]
- 3. bocsci.com [bocsci.com]
- 4. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. excillum.com [excillum.com]
- 8. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 10. Horseradish peroxidase - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. goldbio.com [goldbio.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of 4-(Imidazol-1-yl)phenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155665#crystal-structure-analysis-of-4-imidazol-1-yl-phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com